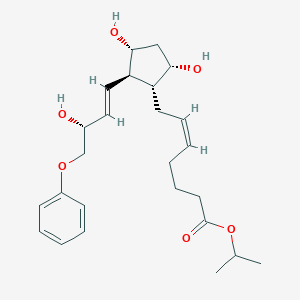

15-OH Tafluprost

Beschreibung

Eigenschaften

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-18(2)31-25(29)13-9-4-3-8-12-21-22(24(28)16-23(21)27)15-14-19(26)17-30-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,18-19,21-24,26-28H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPNUICIWHCOON-HQUSFCFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 15-OH Tafluprost for Researchers and Drug Development Professionals

December 16, 2025

Abstract

This technical guide provides a comprehensive overview of 15-OH Tafluprost, a synthetic analog of the prostaglandin F2α (PGF2α) derivative, Tafluprost. While Tafluprost is a clinically established treatment for glaucoma and ocular hypertension, characterized by the substitution of the 15-hydroxyl group with two fluorine atoms, this compound retains this critical hydroxyl moiety. This guide elucidates the chemical identity of this compound, its biological significance in ophthalmic research, and its relationship to its parent compound, Tafluprost. Detailed experimental methodologies for key assays, a summary of available quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development in this area.

Introduction: Understanding Tafluprost and the Significance of the 15-Hydroxyl Group

Tafluprost is a potent PGF2α analog used to lower intraocular pressure (IOP)[1]. It is a prodrug that is hydrolyzed in the cornea to its biologically active form, Tafluprost acid[1]. A key structural feature of Tafluprost is the replacement of the hydroxyl group at the C-15 position with two fluorine atoms[2][3]. This modification prevents metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), thereby prolonging its therapeutic effect[2][4].

The compound "this compound" represents a synthetic analog of Tafluprost where the 15-hydroxyl group is present. This compound is not a metabolite of Tafluprost but is utilized in research to investigate the role of the 15-hydroxyl group in the pharmacological activity of PGF2α analogs. Specifically, it has been studied for its effects on ocular blood flow and vascular tone[5].

Chemical and Physical Properties

While a detailed structural elucidation of this compound from primary literature is pending, a commercial supplier provides the following information:

| Property | Value | Reference |

| Synonyms | 16-Phenoxy tetranor prostaglandin F2α isopropyl ester; 16-Phenoxy tetranor PGF2α isopropyl ester | [6] |

| Molecular Formula | C25H36O6 | [6] |

| Molecular Weight | 432.55 | [6] |

Based on its synonym, "16-Phenoxy tetranor prostaglandin F2α isopropyl ester," the chemical structure of this compound can be inferred. It is the isopropyl ester of a PGF2α analog with a phenoxy group in the ω-chain, similar to Tafluprost, but with a hydroxyl group at the C-15 position instead of fluorine atoms.

Biological Activity and Mechanism of Action

Prostaglandin FP Receptor Activation

Like Tafluprost acid, this compound is expected to exert its biological effects primarily through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor[1][7]. Activation of the FP receptor in the ciliary muscle is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP[2][8].

The signaling pathway initiated by FP receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Effects on Ocular Vasculature

Research has indicated that this compound is involved in the relaxation of the ciliary artery. A study demonstrated that this compound, along with Tafluprost, latanoprost, and travoprost, concentration-dependently relaxed contractions of the ciliary artery induced by endothelin-1 (ET-1)[5]. This suggests a potential role in improving ocular blood flow, which is a significant factor in the pathophysiology of glaucoma.

Quantitative Data

Quantitative data for this compound is limited in the public domain. The following table summarizes a key finding from a comparative study.

| Compound | Effect on ET-1 Induced Ciliary Artery Contraction | Reference |

| This compound | Concentration-dependent relaxation | [5] |

| Tafluprost | Concentration-dependent relaxation | [5] |

| Latanoprost | Concentration-dependent relaxation | [5] |

| Travoprost | Concentration-dependent relaxation | [5] |

The FP receptor binding affinity (Ki) for Tafluprost acid is reported to be 0.4 nM[2]. Similar quantitative data for this compound is not yet available in the reviewed literature and would be a critical parameter to determine its potency relative to Tafluprost acid.

Experimental Protocols

FP Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a ligand to the FP receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human FP receptor are prepared from a stable cell line.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used for all dilutions.

-

Reaction Mixture: In a microtiter plate, combine the cell membranes, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Ciliary Artery Relaxation Assay

This protocol describes a method for assessing the vasorelaxant effects of this compound on isolated ciliary arteries.

Methodology:

-

Tissue Preparation: Isolate long posterior ciliary arteries from fresh porcine eyes.

-

Mounting: Mount small segments of the arteries in a wire myograph system for isometric tension recording. The myograph chambers are filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Equilibration: Allow the arterial rings to equilibrate under a standardized resting tension.

-

Pre-contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor, such as endothelin-1 (ET-1).

-

Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the myograph chamber.

-

Tension Recording: Continuously record the isometric tension of the arterial rings.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by ET-1. Construct a concentration-response curve to determine the potency (EC50) and efficacy of this compound as a vasorelaxant.

Discussion and Future Directions

This compound serves as a valuable research tool for dissecting the structure-activity relationships of prostaglandin analogs. The presence of the 15-hydroxyl group, which is a target for metabolic inactivation in natural prostaglandins, allows for a direct comparison with its 15,15-difluoro counterpart, Tafluprost. This comparison can provide insights into the role of this functional group in receptor binding, activation, and the overall pharmacological profile.

Future research should focus on:

-

Detailed Structural Elucidation: Obtaining and publishing the definitive chemical structure of this compound.

-

Quantitative Pharmacological Characterization: Determining the FP receptor binding affinity (Ki) and functional activity (EC50) of this compound and its free acid form.

-

In Vivo Efficacy: Evaluating the IOP-lowering effect of this compound in animal models of glaucoma and comparing its potency and duration of action to Tafluprost.

-

Metabolic Stability: Investigating the metabolism of this compound by 15-PGDH to quantify its susceptibility to inactivation compared to natural PGF2α.

Conclusion

This compound is a synthetic prostaglandin F2α analog that is instrumental in ophthalmic research for understanding the pharmacology of anti-glaucoma drugs. While not a metabolite of the clinically used drug Tafluprost, its structural similarity and the presence of the key 15-hydroxyl group make it an important comparator compound. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the biological activity and therapeutic potential of this and related compounds, ultimately contributing to the development of more effective treatments for ocular diseases.

References

- 1. Tafluprost - Wikipedia [en.wikipedia.org]

- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of (15s)-[15-3h]prostaglandins and their use in the development of a simple and sensitive assay for 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

An In-depth Technical Guide to Tafluprost and its Active Metabolite, Tafluprost Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tafluprost, a fluorinated prostaglandin F2α analog, and its active metabolite, Tafluprost acid. This document is intended for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Chemical Structure and Properties

Tafluprost is a prodrug that is hydrolyzed in the eye to its biologically active form, Tafluprost acid. The key structural feature of Tafluprost is the substitution of the hydroxyl group at the C-15 position with two fluorine atoms, which contributes to its enhanced stability and receptor binding affinity.

It is important to note that the term "15-OH Tafluprost" is not the standard nomenclature for this compound or its metabolites. The primary molecules of interest are Tafluprost (the isopropyl ester prodrug) and Tafluprost acid (the active carboxylic acid form).

A related but distinct compound is 16-Phenoxy tetranor prostaglandin F2α isopropyl ester. This is a lipophilic analog of 16-phenoxy tetranor PGF2α, where the isopropyl ester serves as a prodrug to enhance tissue penetration.[1][2]

Tafluprost

-

IUPAC Name: propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoate[3][4]

-

Appearance: Colorless to light yellow viscous liquid[6]

-

Solubility: Practically insoluble in water.[6] Soluble in DMSO.[5]

Tafluprost Acid

-

IUPAC Name: (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

-

Synonyms: AFP-172

-

Chemical Formula: C₂₂H₂₈F₂O₅[7]

-

Molecular Weight: 410.45 g/mol [7]

-

Appearance: Colorless oil

-

Solubility: Soluble in organic solvents.[8]

16-Phenoxy tetranor Prostaglandin F2α isopropyl ester

-

Formal Name: 9α,11α,15R-trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]

-

Chemical Formula: C₂₅H₃₆O₆[1]

-

Molecular Weight: 432.5 g/mol [1]

Table 1: Chemical Properties

| Property | Tafluprost | Tafluprost Acid | 16-Phenoxy tetranor PGF2α isopropyl ester |

| IUPAC Name | propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoate[3][4] | (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | 9α,11α,15R-trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1] |

| CAS Number | 209860-87-7[4][5] | 209860-88-8[7] | 130209-78-8[1] |

| Molecular Formula | C₂₅H₃₄F₂O₅[3][4][5] | C₂₂H₂₈F₂O₅[7] | C₂₅H₃₆O₆[1] |

| Molecular Weight | 452.53 g/mol [3][4][5] | 410.45 g/mol [7] | 432.5 g/mol [1] |

Biological Activity and Mechanism of Action

Tafluprost is a selective agonist of the prostaglandin F (FP) receptor.[5] Following topical administration into the eye, the prodrug Tafluprost penetrates the cornea and is hydrolyzed by esterases to the biologically active Tafluprost acid.[9]

Tafluprost acid exhibits a high affinity for the FP receptor, which is approximately 12 times greater than that of latanoprost acid.[10] Activation of the FP receptor in the ciliary muscle and other tissues of the eye is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing intraocular pressure (IOP).[9] The exact downstream signaling cascade involves the remodeling of the extracellular matrix, which reduces resistance to aqueous humor outflow.[11]

dot

Caption: Signaling pathway of Tafluprost.

Pharmacokinetics

Following a single topical ocular administration of 0.0015% Tafluprost solution, the active metabolite, Tafluprost acid, reaches peak plasma concentrations (Cmax) in approximately 10 minutes.[6] The systemic exposure to Tafluprost acid is very low, with mean Cmax values around 26-27 pg/mL.[6] The plasma concentration of Tafluprost acid rapidly declines and is typically below the limit of quantification (10 pg/mL) within 30 minutes of administration.[12]

Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation.[13]

Table 2: Pharmacokinetic Parameters of Tafluprost Acid (0.0015% Ophthalmic Solution)

| Parameter | Day 1 | Day 8 |

| Tmax (median) | 10 minutes[6] | 10 minutes[6] |

| Cmax (mean) | 26 pg/mL[6] | 27 pg/mL[6] |

| AUC (mean) | 394 pgmin/mL[6] | 432 pgmin/mL[6] |

Experimental Protocols

Synthesis of Tafluprost and Tafluprost Acid

A common synthetic route to Tafluprost involves a convergent approach starting from known prostaglandin precursors. A key step is the introduction of the difluorinated side chain.

General Synthetic Scheme:

-

Starting Material: A suitable Corey lactone derivative is often used as the starting point.

-

Side Chain Introduction: The two side chains of the prostaglandin structure are introduced sequentially. This can involve Wittig-type reactions or other olefination methods.

-

Difluorination: A crucial step is the introduction of the two fluorine atoms at the C-15 position. This is often achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) on a corresponding ketone precursor.

-

Esterification/Hydrolysis: The final step for Tafluprost synthesis is the esterification of the carboxylic acid with isopropanol. For the synthesis of Tafluprost acid, the ester group is hydrolyzed.

A detailed synthetic procedure is described by Matsumura et al. (2004), which involves a Horner-Wadsworth-Emmons reaction to install the lower side chain, followed by difluorination, and then attachment of the upper side chain via a Wittig reaction.[10]

Quantification of Tafluprost Acid in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the quantitative analysis of Tafluprost acid in biological matrices.

1. Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of Tafluprost acid).

-

Acidify the sample with a weak acid (e.g., 1% formic acid).

-

Perform solid-phase extraction (SPE) using a suitable C18 cartridge.

-

Condition the cartridge with methanol and then water.

-

Load the acidified plasma sample.

-

Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

-

Elute Tafluprost acid with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Tafluprost acid and the internal standard are monitored.

-

dot

Caption: LC-MS/MS workflow for Tafluprost acid.

Conclusion

Tafluprost is a potent and selective FP receptor agonist that effectively lowers intraocular pressure. Its unique difluorinated structure contributes to its high efficacy and stability. Understanding the chemical properties, mechanism of action, and pharmacokinetic profile of both the prodrug, Tafluprost, and its active metabolite, Tafluprost acid, is essential for the continued development and optimization of treatments for glaucoma and ocular hypertension. The experimental protocols provided in this guide offer a foundation for researchers conducting further studies in this field.

References

- 1. caymanchem.com [caymanchem.com]

- 2. amsbio.com [amsbio.com]

- 3. Tafluprost | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. drugs.com [drugs.com]

- 5. medkoo.com [medkoo.com]

- 6. Tafluprost Eye Drops: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. Tafluprost acid | C22H28F2O5 | CID 9978917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 209860-88-8: tafluprost acid | CymitQuimica [cymitquimica.com]

- 9. Tafluprost - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of 15-OH Tafluprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-OH Tafluprost, a hydroxylated analog of the potent prostaglandin F2α agonist, Tafluprost. While Tafluprost itself is a well-established therapeutic agent for glaucoma, characterized by a difluorinated C-15 position, the 15-OH analog serves as a critical tool in comparative biological studies. This document details the discovery context of this compound, outlines a detailed synthetic methodology based on established prostaglandin synthesis principles, and presents its analytical characterization. Furthermore, it explores the biological significance of the 15-hydroxyl group in the context of prostaglandin activity and metabolism, providing valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Tafluprost is a fluorinated prostaglandin F2α analog that has gained prominence in the management of open-angle glaucoma and ocular hypertension.[1] Its unique chemical structure, featuring two fluorine atoms at the C-15 position, confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), thereby prolonging its therapeutic effect.[2][3] In the course of studying the structure-activity relationships of Tafluprost and other prostaglandin analogs, the corresponding 15-hydroxy derivative, this compound, has emerged as a significant comparator compound. Its "discovery" is therefore not in the context of a new therapeutic agent, but as a key molecular probe to elucidate the role of the C-15 substituent on biological activity, particularly on ocular blood flow.[1] The synthesis of this compound leverages well-established methodologies in prostaglandin chemistry, notably the Corey lactone approach, which allows for the stereocontrolled construction of the prostaglandin core and the introduction of the requisite side chains.

Synthesis of this compound

The synthesis of this compound is predicated on the versatile Corey lactone methodology, a cornerstone in the synthesis of prostaglandins and their analogs.[2] This strategy allows for the stereospecific assembly of the cyclopentane core and the sequential introduction of the α- and ω-chains. The synthesis of this compound diverges from that of Tafluprost in the final steps, where the 15-hydroxyl group is retained rather than being replaced by fluorine atoms.

Synthetic Workflow

The overall synthetic workflow for this compound can be conceptualized as a multi-stage process, beginning with the preparation of the key building blocks and culminating in the final esterification.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of prostaglandin F2α analogs.

Step 1: Horner-Wadsworth-Emmons Reaction

To a solution of the phosphonate reagent in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C is added a strong base, typically n-butyllithium. The resulting ylide is then treated with a solution of the Corey aldehyde. The reaction mixture is stirred for several hours, allowing for the formation of the enone intermediate. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

Step 2: Stereoselective Reduction of the C-15 Ketone

The enone intermediate is dissolved in a suitable solvent, such as methanol or ethanol, and cooled to -78 °C. A reducing agent, for example, sodium borohydride, is added portion-wise. The stereoselectivity of this reduction is crucial for establishing the desired (S)-configuration of the 15-hydroxyl group. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated.

Step 3: Reduction of the Lactone

The resulting lactol is dissolved in an anhydrous solvent like toluene and cooled. A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise. This reduces the lactone to the corresponding lactol (a hemiacetal), which is necessary for the subsequent Wittig reaction.

Step 4: Wittig Reaction for α-Chain Installation

In a separate flask, a suspension of (4-carboxybutyl)triphenylphosphonium bromide in THF is treated with a strong base, such as potassium tert-butoxide, to generate the corresponding ylide. The lactol from the previous step is then added to this ylide solution. The reaction mixture is stirred at room temperature to allow for the formation of the α-chain.

Step 5: Isopropyl Esterification

The carboxylic acid from the Wittig reaction is dissolved in a suitable solvent like acetone. An excess of isopropyl iodide and a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are added. The mixture is stirred at room temperature until the esterification is complete. The final product, this compound, is then purified by column chromatography.

Data Presentation

Analytical Data of this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Complex multiplet signals in the aliphatic region for the cyclopentane and side-chain protons. Characteristic signals for the vinyl protons of the α- and ω-chains. A distinct signal for the CH-OH proton at C-15. Signals corresponding to the isopropyl ester group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, olefinic carbons, carbons bearing hydroxyl groups (C-9, C-11, C-15), and the aliphatic carbons of the core structure and side chains. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns consistent with the prostaglandin structure, including loss of water from the hydroxyl groups and cleavage of the side chains. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under reversed-phase conditions, indicating the purity of the compound. The retention time would be specific to its polarity. |

Comparison of Physicochemical Properties: Tafluprost vs. This compound

| Property | Tafluprost | This compound (Predicted) |

| Molecular Formula | C₂₅H₃₄F₂O₅ | C₂₅H₃₅FO₅ |

| Molecular Weight | 452.53 g/mol | 434.54 g/mol |

| C-15 Substituent | Two Fluorine atoms | One Hydroxyl group |

| Polarity | Less polar | More polar |

| Susceptibility to 15-PGDH | Resistant | Susceptible |

Biological Activity and Signaling Pathway

The primary biological role of Tafluprost is to reduce intraocular pressure by acting as a selective agonist of the prostaglandin F receptor (FP receptor). The interaction of prostaglandin F2α and its analogs with the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor.

The presence of a hydroxyl group at the C-15 position in prostaglandin F2α is known to be crucial for its biological activity.[4] However, this group is also the site of metabolic inactivation by 15-PGDH.[5] In Tafluprost, the replacement of the 15-hydroxyl group with two fluorine atoms prevents this oxidation, leading to a more sustained biological effect.[3]

This compound, by retaining the 15-hydroxyl group, is expected to be a substrate for 15-PGDH. Comparative studies of Tafluprost and this compound are therefore valuable for understanding the impact of this metabolic pathway on the duration and intensity of the ocular hypotensive effect. For instance, studies have investigated the differential effects of Tafluprost and this compound on ocular blood flow, suggesting that the modification at the C-15 position influences not only the primary mechanism of action but also other physiologically relevant effects.[1]

Prostaglandin F2α Signaling Pathway

Conclusion

This compound represents a key molecular entity for dissecting the intricate pharmacology of prostaglandin F2α analogs. While not a therapeutic agent itself, its synthesis and comparative evaluation against its difluorinated counterpart, Tafluprost, provide invaluable data for understanding the role of the C-15 substituent in receptor binding, metabolic stability, and overall biological activity. The synthetic route, rooted in the robust Corey lactone methodology, is adaptable for the preparation of this and other prostaglandin analogs. The insights gained from studying this compound can guide the rational design of future prostaglandin-based therapeutics with optimized efficacy and pharmacokinetic profiles. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and ophthalmic drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-OH Tafluprost and its Relation to the Potent Prostaglandin F2α Analog, Tafluprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15-OH Tafluprost, a key intermediate in the synthesis of the potent antiglaucoma agent, Tafluprost. Due to the limited availability of direct data on this compound, this document leverages extensive information on the well-characterized parent compound, Tafluprost, to infer its properties and biological significance.

Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tafluprost | 209860-87-7[1][2][3][4] | C₂₅H₃₄F₂O₅[1][2][3][4] | 452.53[5] |

| This compound | Not available | C₂₅H₃₆O₆ | ~432.55 |

Synthesis and Chemical Relationship

Tafluprost is a synthetic analog of prostaglandin F2α (PGF2α). A key feature of its structure is the substitution of the hydroxyl group at the C-15 position with two fluorine atoms. This modification prevents the metabolic inactivation of the molecule by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that oxidizes the 15-hydroxyl group of prostaglandins, leading to their biological inactivation[5][6].

The synthesis of Tafluprost involves the creation of a 15-hydroxy prostaglandin derivative as a key intermediate. This intermediate, referred to as this compound, is then subjected to a deoxofluorination reaction to replace the 15-hydroxyl group with two fluorine atoms, yielding the final Tafluprost molecule[7][8][9].

Mechanism of Action and Signaling Pathway

Tafluprost is a prodrug that is hydrolyzed in the cornea to its biologically active form, tafluprost acid. Tafluprost acid is a potent and selective agonist for the prostaglandin F receptor (FP receptor)[4][5][10][11]. As a close structural analog, this compound is also expected to act as an agonist at the FP receptor, though its potency and metabolic stability would be significantly lower due to the presence of the 15-hydroxyl group, which is a target for 15-PGDH[6][12].

The signaling pathway initiated by the activation of the FP receptor is crucial for the therapeutic effect of Tafluprost in reducing intraocular pressure (IOP). The binding of the agonist to the G-protein coupled FP receptor in the ciliary muscle of the eye triggers a cascade of intracellular events that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby lowering IOP[5][10][11]. Some studies suggest a secondary mechanism may involve the stimulation of endogenous prostaglandin production, which then acts on the EP3 receptor[5][13][14].

Below is a diagram illustrating the proposed signaling pathway for Tafluprost and its 15-hydroxy analog.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for evaluating prostaglandin F2α analogs can be adapted.

The synthesis of Tafluprost generally follows a convergent approach, starting from a protected Corey lactone derivative. A simplified workflow is presented below. A detailed, step-by-step protocol can be found in the scientific literature[7][8][9].

A competitive binding assay can be used to determine the affinity of this compound for the FP receptor.

-

Preparation of Membranes: Prepare cell membrane fractions from a cell line stably expressing the human FP receptor.

-

Radioligand Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled PGF2α analog (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: After incubation to allow binding to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Activation of the FP receptor leads to an increase in intracellular calcium. This can be measured to assess the functional activity of this compound.

-

Cell Culture: Culture cells expressing the FP receptor in a 96-well plate.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

An ELISA can be used to quantify the levels of PGF2α and its analogs in biological samples. Commercial kits are available for this purpose and generally involve a competitive immunoassay format[15][16][17].

-

Sample Preparation: Prepare standards and samples to be assayed.

-

Competitive Binding: Add the samples/standards and a fixed amount of HRP-conjugated PGF2α to a microplate pre-coated with an anti-PGF2α antibody.

-

Incubation and Washing: Incubate to allow for competitive binding, then wash the plate to remove unbound reagents.

-

Substrate Addition: Add a TMB substrate solution to develop a colorimetric signal.

-

Reaction Termination and Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

-

Data Analysis: The concentration of PGF2α in the sample is inversely proportional to the measured absorbance. Calculate the concentration based on a standard curve.

References

- 1. caymanpharma.com [caymanpharma.com]

- 2. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Tafluprost - Wikipedia [en.wikipedia.org]

- 5. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 11. chemignition.com [chemignition.com]

- 12. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The IOP-lowering effects and mechanism of action of tafluprost in prostanoid receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The IOP‐lowering effects and mechanism of action of tafluprost in prostanoid receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cloud-clone.com [cloud-clone.com]

- 16. PGF2a(Prostaglandin F2 Alpha) ELISA Kit [elkbiotech.com]

- 17. resources.novusbio.com [resources.novusbio.com]

Pharmacological Profile of 15-OH Tafluprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-OH Tafluprost, the carboxylic acid metabolite of the prostaglandin F2α analog tafluprost, is the biologically active form of the drug responsible for its therapeutic effect in reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Tafluprost itself is an isopropyl ester prodrug, which, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to yield this compound (tafluprost acid).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinity, functional activity, metabolic pathway, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

This compound is a highly potent and selective agonist for the human prostanoid FP receptor.[3] Its binding affinity for the FP receptor is significantly greater than that of other prostaglandin analogs, such as the active acid of latanoprost.[3]

Quantitative Binding Data

The binding affinity of this compound has been determined through competitive radioligand binding assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify this interaction.

| Compound | Receptor | Ki (nM) | IC50 (nM) | Species | Reference |

| This compound (Tafluprost Acid) | Prostanoid FP | 0.4 | 0.53 | Human | [3] |

| This compound (Tafluprost Acid) | Prostanoid EP3 | - | 67 | Human | [3] |

| Latanoprost Acid | Prostanoid FP | 4.7 | - | Human | [3] |

Note: A lower Ki or IC50 value indicates a higher binding affinity. This compound exhibits a 12-fold higher affinity for the FP receptor compared to latanoprost acid.[3] It also shows a 126-fold greater affinity for the FP receptor compared to the EP3 receptor.[4]

Functional Activity

The functional activity of this compound as an FP receptor agonist is demonstrated by its ability to stimulate downstream signaling pathways upon receptor binding. This is typically measured by quantifying the mobilization of intracellular calcium.

Quantitative Functional Data

The potency of this compound in activating the FP receptor is expressed as the half-maximal effective concentration (EC50).

| Compound | Receptor | EC50 (nM) | Assay Type | Cell System | Reference |

| This compound (Tafluprost Acid) | Prostanoid FP | 0.5 | Calcium Mobilization | Recombinant Human FP Receptor | [5] |

Prostanoid Receptor Selectivity Profile

While this compound is a potent FP receptor agonist, its interaction with other prostanoid receptors is minimal, highlighting its high selectivity.

| Receptor | Binding Affinity/Functional Activity | Reference |

| EP1 | Minimal affinity | [6] |

| EP2 | No binding affinity | [7] |

| EP3 | 126-fold lower affinity than for FP receptor (IC50 = 67 nM) | [3][4] |

| EP4 | Minimal affinity | [8] |

| DP | Almost no affinity | [6] |

| IP | Minimal affinity | [8] |

| TP | Minimal affinity | [8] |

Metabolism and Signaling Pathway

Metabolic Conversion of Tafluprost to this compound

Tafluprost is a prodrug that undergoes enzymatic hydrolysis to its active form, this compound. This conversion is a critical step for its pharmacological activity.

References

- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tafluprost, a new potent prostanoid receptor agonist: a dose-response study on pharmacodynamics and tolerability in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Early Research on 15-OH Tafluprost: A Technical Overview

Introduction

15-OH Tafluprost, chemically known as 16-Phenoxy-17,18,19,20-tetranor prostaglandin F2α isopropyl ester, is a prostaglandin F2α (PGF2α) analog. It is closely related to its more widely known counterpart, Tafluprost, a fluorinated PGF2α analog used in the treatment of glaucoma. Unlike Tafluprost, where the C-15 hydroxyl group is replaced by two fluorine atoms, this compound retains a hydroxyl group at this position. This structural difference influences its metabolic stability and pharmacological profile. Early research on this compound and its biologically active free acid form, 16-phenoxy-17,18,19,20-tetranor PGF2α, has been pivotal in understanding its potential as a pharmacologically active agent, particularly in the context of ocular physiology. This technical guide synthesizes the findings from key early in vitro and in vivo studies, detailing its interaction with the prostaglandin F receptor and its effects on ocular hemodynamics.

Core Pharmacological Data

The primary mechanism of action for this compound, like other PGF2α analogs, is through the activation of the prostanoid FP receptor. The following tables summarize the key quantitative data from early preclinical studies.

Table 1: Prostanoid FP Receptor Binding Affinity

| Compound | Receptor Source | Relative Affinity vs. PGF2α | Reference |

| 16-phenoxy-17,18,19,20-tetranor PGF2α (free acid of this compound) | Ovine Corpus Luteum Membranes | 440% | [1] |

Table 2: In Vitro Functional Activity - Ciliary Artery Relaxation

| Compound | Tissue Source | Pre-contraction Agent | Effect | Reference |

| This compound | Isolated Rabbit Ciliary Artery | Endothelin-1 (10 nM) | Concentration-dependent relaxation | [2] |

Table 3: In Vivo Activity - Ocular Blood Flow in Rabbits

| Compound | Concentration | Pretreatment Time | Effect on Endothelin-1-Induced Optic Nerve Head Blood Flow Reduction | Reference |

| This compound | 0.0015% | 90 minutes | Significant inhibition | [2] |

| 120 minutes | No significant inhibition | [2] | ||

| 240 minutes | No significant inhibition | [2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the experimental protocols used in the key early studies of this compound.

Prostanoid FP Receptor Binding Assay (Balapure et al., 1989)

The binding affinity of 16-phenoxy-17,18,19,20-tetranor PGF2α to the FP receptor was determined through a competitive radioligand binding assay.

-

Receptor Preparation: Crude plasma membranes were prepared from the corpora lutea of sheep. The tissue was homogenized in a Tris-HCl buffer and centrifuged to pellet the membrane fraction.

-

Radioligand: [³H]PGF2α was used as the radiolabeled ligand that binds to the FP receptor.

-

Assay Protocol: A constant concentration of [³H]PGF2α was incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (16-phenoxy-17,18,19,20-tetranor PGF2α). After incubation, the bound and free radioligand were separated by vacuum filtration. The radioactivity of the filters containing the bound radioligand was measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of [³H]PGF2α (IC50) was determined. The relative binding affinity was calculated by comparing the IC50 of the test compound to that of PGF2α.

Isolated Ciliary Artery Contraction Assay (Kurashima et al., 2010)

This in vitro experiment was designed to assess the vasorelaxant properties of this compound on ocular blood vessels.

-

Tissue Preparation: Ciliary arteries were isolated from male rabbits and cut into small rings. These rings were mounted in an organ bath system for isometric tension recording.

-

Experimental Setup: The organ bath contained a physiological salt solution, maintained at 37°C and aerated with a gas mixture of 95% O2 and 5% CO2.

-

Protocol: The arterial rings were first pre-contracted with 10 nM of endothelin-1 (ET-1), a potent vasoconstrictor. Once a stable contraction was achieved, cumulative concentrations of this compound were added to the bath.

-

Data Analysis: The relaxation induced by this compound at each concentration was measured as a percentage of the initial ET-1-induced contraction. This allowed for the determination of a concentration-response relationship.[2]

In Vivo Model of Optic Nerve Head Blood Flow (Kurashima et al., 2010)

This study evaluated the effect of topically applied this compound on endothelin-1-induced reduction in optic nerve head (ONH) blood flow in live rabbits.

-

Animal Model: Male rabbits were used for this study.

-

Blood Flow Measurement: ONH blood flow was measured using the laser speckle flowgraphy (LSFG) technique. LSFG provides a quantitative index of blood velocity, referred to as the mean blur rate (SBR).

-

Experimental Procedure:

-

A baseline SBR measurement of the ONH was taken.

-

A single drop of 0.0015% this compound was topically administered to one eye at various pretreatment times (90, 120, or 240 minutes) before the induction of vasoconstriction.

-

Endothelin-1 (5 pmol/eye) was injected intravitreally to induce a reduction in ONH blood flow.

-

SBR was measured at 30, 60, and 120 minutes after the ET-1 injection.

-

-

Data Analysis: The SBR values after ET-1 injection in the this compound-treated eyes were compared to those in control eyes (which received ET-1 but no pretreatment with the prostaglandin analog). The ability of this compound to inhibit the ET-1-induced decrease in SBR was then quantified.[2]

Visualizations

Signaling and Experimental Workflows

To visually represent the concepts and processes described, the following diagrams were generated using the DOT language.

References

15-OH Tafluprost: A Technical Examination of its Identity and Relationship to Tafluprost Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the subject of 15-OH tafluprost in the context of its relationship to the prostaglandin F2α analog, tafluprost. A thorough review of the scientific literature reveals a critical clarification: This compound is not a metabolite of tafluprost. This document will elucidate the established metabolic pathway of tafluprost, clarify the chemical identity of this compound as a distinct synthetic prostaglandin analog, and provide relevant technical data and experimental context.

The Metabolism of Tafluprost: A Pathway Designed for Stability

Tafluprost is a fluorinated prostaglandin F2α analog designed as a prodrug for the treatment of glaucoma and ocular hypertension.[1][2][3] Its chemical structure is intentionally modified to enhance its stability and prolong its therapeutic effect by preventing metabolic inactivation at the C-15 position.[4][5]

Following topical administration, the isopropyl ester group of tafluprost is rapidly hydrolyzed by esterases in the cornea to its biologically active form, tafluprost acid .[1][5][6] This conversion is essential for its potent agonist activity at the prostanoid FP receptor.[5][6]

The key structural feature of tafluprost is the substitution of the C-15 hydroxyl group with two fluorine atoms.[4][5] This difluorination serves a crucial purpose: it blocks the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4][5] In natural prostaglandins, 15-PGDH is responsible for oxidizing the 15-hydroxyl group, leading to their rapid inactivation. By preventing this metabolic step, the therapeutic activity of tafluprost acid is sustained.

The primary metabolic pathway for the systemic inactivation of tafluprost acid is fatty acid β-oxidation of the carboxylic acid side chain, followed by Phase II conjugation.[1][6] This process leads to the formation of shorter-chain, inactive metabolites.[1]

Metabolic Pathway of Tafluprost

The metabolic conversion of tafluprost is a two-step process initiating in the eye and continuing systemically.

Unraveling the Identity of this compound

While not a metabolite of tafluprost, the compound referred to as "this compound" exists as a distinct chemical entity. It is a prostaglandin F2α analog that has been used in pharmacological research, particularly in studies investigating ocular blood flow.[2][7] One study demonstrated that this compound, along with tafluprost, latanoprost, and travoprost, could relax endothelin-1-induced contractions of the ciliary artery.[2]

A commercial supplier lists "16-Phenoxy tetranor prostaglandin F2α isopropyl ester" as a synonym for this compound.[8] This indicates that this compound is a related but structurally different prostaglandin analog, not a derivative of tafluprost's metabolic pathway.

Quantitative Pharmacokinetic Data: Tafluprost and its Active Metabolite

The systemic exposure to tafluprost is primarily assessed by measuring the plasma concentration of its active metabolite, tafluprost acid. The following table summarizes key pharmacokinetic parameters for tafluprost acid following topical ocular administration of a 0.0015% tafluprost ophthalmic solution in healthy volunteers.

| Parameter | Day 1 | Day 8 |

| Cmax (pg/mL) | 26 | 27 |

| Tmax (median, min) | 10 | 10 |

| AUC (pg*min/mL) | 394 | 432 |

| Data presented for tafluprost acid following administration of 0.0015% tafluprost ophthalmic solution.[9] |

Experimental Protocols

Quantification of Tafluprost Acid in Plasma

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of tafluprost acid in plasma samples.

Workflow for Tafluprost Acid Quantification:

Protocol Outline:

-

Sample Collection: Collect blood samples from subjects at predetermined time points following the administration of tafluprost.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog of tafluprost acid) to the plasma samples.

-

Liquid-Liquid Extraction: Extract tafluprost acid and the internal standard from the plasma using an appropriate organic solvent.

-

Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 column to separate tafluprost acid from other plasma components.

-

Mass Spectrometric Detection: Employ tandem mass spectrometry in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of tafluprost acid and the internal standard.

-

-

Data Analysis: Calculate the concentration of tafluprost acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

FP Receptor Signaling Pathway

Tafluprost acid exerts its therapeutic effect by acting as a selective agonist at the prostanoid FP receptor, a G-protein coupled receptor (GPCR). The binding of tafluprost acid to the FP receptor in the ciliary muscle is believed to initiate a signaling cascade that leads to the remodeling of the extracellular matrix. This remodeling reduces the resistance to aqueous humor outflow through the uveoscleral pathway, thereby lowering intraocular pressure.

FP Receptor Signaling Cascade:

Conclusion

References

- 1. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Tafluprost once daily for treatment of elevated intraocular pressure in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tafluprost Eye Drops: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-OH Tafluprost: A Core Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α (PGF2α) utilized in the management of open-angle glaucoma and ocular hypertension. It functions as an isopropyl ester prodrug, which, upon topical administration to the eye, undergoes rapid hydrolysis by corneal esterases to its biologically active metabolite, 15-OH Tafluprost, also known as Tafluprost acid. This active form is a potent and highly selective agonist of the prostanoid FP receptor. Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). This technical guide provides a comprehensive review of the core literature on this compound, focusing on its pharmacological properties, experimental evaluation, and clinical efficacy.

Pharmacodynamics and Mechanism of Action

This compound exerts its therapeutic effect through high-affinity binding to and activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit. Activation of this pathway initiates a downstream signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, resulting in increased aqueous humor outflow and a subsequent reduction in intraocular pressure.

Signaling Pathway

The binding of this compound to the FP receptor triggers a conformational change, leading to the activation of Gαq. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the physiological response of increased uveoscleral outflow.

Quantitative Data

Receptor Binding Affinity and Potency

This compound demonstrates a high binding affinity and potency for the human prostanoid FP receptor, which is notably higher than that of other prostaglandin analogs like latanoprost acid.

| Compound | Receptor | Binding Affinity (Ki) | Potency (EC50) | Reference |

| This compound (Tafluprost Acid) | Human Prostanoid FP | 0.4 nM | 0.5 nM | [1][2] |

| Latanoprost Acid | Human Prostanoid FP | 4.7 nM | 32-124 nM | [3] |

| Travoprost Acid | Human Prostanoid FP | 35 ± 5 nM | 1.4 nM (human ciliary muscle) | [3] |

Pharmacokinetic Properties of this compound

Following ocular administration of Tafluprost 0.0015% solution, the prodrug is rapidly converted to this compound.

| Parameter | Value | Unit | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 10 | minutes | Healthy volunteers, Day 1 and 8 | |

| Peak Plasma Concentration (Cmax) - Day 1 | 26 | pg/mL | Healthy volunteers | |

| Peak Plasma Concentration (Cmax) - Day 8 | 27 | pg/mL | Healthy volunteers | |

| Area Under the Curve (AUC) - Day 1 | 394 | pgmin/mL | Healthy volunteers | |

| Area Under the Curve (AUC) - Day 8 | 432 | pgmin/mL | Healthy volunteers | |

| Plasma Half-life | < 30 | minutes | Concentrations below limit of quantification | |

| Protein Binding (Human Serum Albumin) | >99 | % |

Clinical Efficacy: Intraocular Pressure Reduction

Clinical studies have consistently demonstrated the efficacy of Tafluprost in reducing IOP in patients with open-angle glaucoma or ocular hypertension.

| Study | Drug(s) and Concentration(s) | Baseline IOP (mmHg) | Mean IOP Reduction | % IOP Reduction | Duration | Reference |

| Phase III, Randomized, Double-Masked | Tafluprost 0.0015% | 24.9 | 6.9 mmHg | 28% | 12 weeks | [4] |

| Timolol 0.5% | 24.7 | 6.6 mmHg | 27% | 12 weeks | [4] | |

| Crossover Clinical Trial | Travoprost 0.004% | ~24.5 | 7.6 mmHg | ~31% | 6 weeks | [1] |

| Tafluprost 0.0015% | ~24.6 | 7.1 mmHg | ~29% | 6 weeks | [1] | |

| Prospective Randomized Clinical Trial | Latanoprost 0.005% | Not specified | Comparable to others | Not specified | 6 weeks | [5] |

| Travoprost 0.004% | Not specified | Comparable to others | Not specified | 6 weeks | [5] | |

| Tafluprost 0.0015% | Not specified | Comparable to others | 30.5% at week 2 (8 pm) | 6 weeks | [5] | |

| Real-world Data (Philippines) | Tafluprost 0.0015% (Treatment Naïve) | 26.70 | 8.34 mmHg | 31.24% | 3 months | [6] |

| Tafluprost 0.0015% (Add-on Therapy) | 21.45 | 5.08 mmHg | 23.68% | 3 months | [6] | |

| Tafluprost 0.0015% (Replacement Therapy) | 15.84 | 1.00 mmHg | 6.31% | 3 months | [6] |

Experimental Protocols

In Vitro Metabolism of Tafluprost

This protocol outlines a general procedure to assess the metabolic stability of Tafluprost in human liver microsomes, with this compound being a key metabolite.

Materials and Reagents:

-

Tafluprost

-

Internal Standard (e.g., deuterated Tafluprost)

-

Human Liver Microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Methanol and Acetonitrile (LC-MS grade)

-

96-well incubation plates

-

Incubator shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions: Prepare stock solutions of Tafluprost and the internal standard in methanol. Dilute the Tafluprost stock solution with phosphate buffer to the desired working concentration.

-

Incubation Mixture: In a 96-well plate, combine human liver microsomes and the Tafluprost working solution in phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for approximately 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Tafluprost and its metabolite, this compound.

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a general method for determining the binding affinity of this compound for the FP receptor.

Materials and Reagents:

-

Receptor Source: Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues with high FP receptor expression (e.g., bovine corpus luteum).[7][8]

-

Radioligand: A radiolabeled FP receptor agonist, typically [3H]PGF2α.[8][9]

-

Competitor: Unlabeled this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the FP receptor and prepare a membrane fraction through differential centrifugation.[7]

-

Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled PGF2α), and competition (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[9]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Measurement of Uveoscleral Outflow

Uveoscleral outflow is a key parameter affected by this compound. It can be assessed through various methods, including indirect calculation using the Goldmann equation or more direct tracer-based techniques.

Method 1: Indirect Calculation via Modified Goldmann Equation

This non-invasive method is commonly used in human studies.[10]

-

Equation: Fu = F - C(IOP - Pv)

-

Fu: Uveoscleral outflow

-

F: Aqueous humor flow rate (measured by fluorophotometry)

-

C: Tonographic outflow facility

-

IOP: Intraocular pressure (measured by tonometry)

-

Pv: Episcleral venous pressure (measured by venomanometry)

-

Method 2: Direct Measurement with Tracers (Ex Vivo Perfusion)

This method provides a more direct assessment and is typically used in animal or enucleated human eye studies.[11]

-

Perfusion Setup: An enucleated eye is placed in a perfusion chamber.[12]

-

Constant Pressure Perfusion: The anterior chamber is perfused with a buffered saline solution containing a tracer (e.g., fluorescent dextrans or radioactive microspheres) at a constant pressure.

-

Blockage of Conventional Outflow: The conventional (trabecular) outflow pathway can be blocked, for instance, by applying cyanoacrylate to the episcleral vessels, to isolate the uveoscleral outflow.[11]

-

Sample Collection and Quantification: The perfusate is collected, and the concentration of the tracer is measured to determine the flow rate through the uveoscleral pathway.

Conclusion

This compound is the pharmacologically active metabolite of the prodrug Tafluprost. It is a highly potent and selective agonist of the prostanoid FP receptor with a well-defined mechanism of action involving the Gq-PLC-IP3/DAG signaling pathway. This activity leads to a significant and clinically relevant reduction in intraocular pressure by enhancing uveoscleral outflow. The comprehensive data from in vitro, in vivo, and clinical studies underscore its efficacy and provide a solid foundation for its use in the management of glaucoma and ocular hypertension. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel prostaglandin analogs for ophthalmic applications.

References

- 1. Diurnal IOP-lowering efficacy and safety of travoprost 0.004% compared with tafluprost 0.0015% in patients with primary open-angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Comparison between Latanoprost, Travoprost, and Tafluprost in reducing intraocular pressure fluctuations in patients with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of tafluprost 0.0015% – retrospective analysis of real-world data from the Philippines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacology of [3H]prostaglandin E1/[3H]prostaglandin E2 and [3H]prostaglandin F2alpha binding to EP3 and FP prostaglandin receptor binding sites in bovine corpus luteum: characterization and correlation with functional data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. assets.bmctoday.net [assets.bmctoday.net]

- 11. Characterization of Uveoscleral Outflow in Enucleated Porcine Eyes Perfused under Constant Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

Preliminary Investigations into the Activity of 15-OH Tafluprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into the biological activity of 15-OH Tafluprost, a hydroxylated analog of the prostaglandin F2α derivative, Tafluprost. This document summarizes the current understanding of its effects on ocular blood flow and vascular tone, presenting key experimental findings, detailed methodologies, and the underlying signaling pathways.

Introduction to this compound

Tafluprost is a 15,15-difluoro prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. It is a prodrug that is hydrolyzed in the eye to its active form, tafluprost acid. In contrast, this compound, also known as 15-hydroxyl tafluprost, is a related prostaglandin F2α analog that features a hydroxyl group at the C-15 position. This structural difference influences its pharmacological profile. Preliminary studies have focused on its potential role in regulating ocular circulation, a critical factor in the pathophysiology of glaucoma.

Experimental Investigations and Data

The primary research into the activity of this compound has centered on its effects on optic nerve head (ONH) blood flow and its ability to induce relaxation of the ciliary artery. These investigations have been primarily conducted in rabbit models.

Effect on Optic Nerve Head (ONH) Blood Flow

Studies have shown that this compound can counteract the vasoconstrictive effects of endothelin-1 (ET-1), a potent vasoconstrictor implicated in glaucomatous optic neuropathy.

Table 1: Summary of in vivo Effects of this compound on ONH Blood Flow

| Parameter | Method | Model | Agonist | This compound Effect | Duration of Action |

| ONH Blood Flow | Laser Speckle Flowgraphy | Male Rabbits | Intravitreal Endothelin-1 (ET-1) | Inhibition of ET-1-induced blood flow decrease | Effective at 90 min pretreatment, but not at 120 or 240 min |

Effect on Ciliary Artery Tone

In vitro studies have demonstrated that this compound possesses vasorelaxant properties in ocular arteries.

Table 2: Summary of in vitro Effects of this compound on Ciliary Artery Contraction

| Parameter | Method | Model | Agonist | This compound Effect |

| Ciliary Artery Tone | Isometric Tension Recording | Isolated Male Rabbit Ciliary Arteries | Endothelin-1 (ET-1) | Concentration-dependent relaxation |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound activity.

In Vivo Measurement of Optic Nerve Head Blood Flow

This protocol describes the methodology used to assess the effect of this compound on endothelin-1-induced reduction in ONH blood flow in rabbits.

Experimental Workflow for ONH Blood Flow Measurement

Workflow for in vivo ONH blood flow measurement.

-

Animal Model: Male Dutch rabbits are used for this experimental model.

-

Anesthesia: Animals are anesthetized to minimize movement and discomfort during the procedure.

-

Drug Administration: A single topical dose of 0.0015% this compound is administered to the eye at varying pretreatment times (90, 120, or 240 minutes) before the induction of vasoconstriction.

-

Induction of Vasoconstriction: Endothelin-1 (5 pmol/eye) is injected into the vitreous humor to induce a reduction in ONH blood flow.

-

Blood Flow Measurement: The ONH blood flow is measured using a laser speckle flowgraphy (LSFG) system. The squared blur rate (SBR), an index of blood velocity, is determined at baseline and at 30, 60, and 120 minutes after ET-1 injection.

-

Data Analysis: The percentage change in SBR from baseline is calculated to determine the extent of ET-1-induced blood flow reduction and the inhibitory effect of this compound pretreatment.

In Vitro Ciliary Artery Contraction Assay

This protocol details the in vitro methodology for assessing the vasorelaxant effect of this compound on isolated rabbit ciliary arteries.

Experimental Workflow for Ciliary Artery Contraction Assay

Workflow for in vitro ciliary artery contraction assay.

-

Tissue Preparation: Ciliary arteries are carefully dissected from male rabbit eyes and cut into small rings.

-

Mounting: The arterial rings are mounted in an isometric tension recording system (myograph) containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Pre-contraction: The arterial rings are pre-contracted with a stable contracting agent, such as 10 nM endothelin-1.

-

Drug Application: Once a stable contraction is achieved, this compound is cumulatively added to the bath in increasing concentrations.

-

Tension Recording: Changes in isometric tension are continuously recorded.

-

Data Analysis: The relaxation induced by each concentration of this compound is expressed as a percentage of the pre-contraction induced by ET-1. A concentration-response curve is then plotted to determine the potency (e.g., EC50) of this compound.

Signaling Pathways

The biological effects of this compound, as a prostaglandin F2α analog, are mediated through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The downstream signaling cascade in vascular smooth muscle cells leading to relaxation is multifaceted.

FP Receptor Signaling Pathway in Vascular Smooth Muscle Relaxation

Simplified signaling pathway of FP receptor activation.

Activation of the FP receptor by this compound in vascular smooth muscle is thought to primarily couple to the Gq protein pathway. This typically leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to vasoconstriction. However, the observed vasorelaxant effect of prostaglandin analogs in certain vascular beds, such as the ciliary artery, suggests a more complex or alternative signaling mechanism. One proposed mechanism is the inhibition of capacitative calcium entry from the extracellular space, which would counteract the contractile signals and lead to a net relaxation.

Conclusion

Preliminary investigations into the activity of this compound indicate that it is a biologically active prostaglandin F2α analog with effects on the ocular vasculature. Its ability to inhibit endothelin-1-induced reductions in optic nerve head blood flow and to relax pre-contracted ciliary arteries suggests a potential role in the modulation of ocular circulation. Further research is warranted to fully elucidate its pharmacological profile, including its receptor binding affinity, potency relative to other prostaglandin analogs, and the precise molecular mechanisms underlying its vasorelaxant effects. These findings may have implications for the development of new therapeutic strategies for glaucoma and other ischemic ocular diseases.

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 15-OH Tafluprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α, primarily utilized in the management of glaucoma and ocular hypertension. It functions as an isopropyl ester prodrug, which upon topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its biologically active metabolite, 15-OH Tafluprost, also known as tafluprost acid.[1][2] This active form is a potent and highly selective agonist of the prostanoid FP receptor.[3][4] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its binding affinity to the FP receptor, its functional activity through downstream signaling pathways, and its effect on cell viability.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound (Tafluprost Acid) from in vitro studies.

Table 1: Receptor Binding Affinity of this compound for the Human Prostanoid FP Receptor

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Ki | 0.4 nM | Recombinant human prostanoid FP receptor | [3H]-PGF2α | [1][3][4] |

Table 2: Functional Activity of this compound at the Human Prostanoid FP Receptor

| Assay | Parameter | Value | Cell Line | Reference |

| Calcium Flux | EC50 | 11.5 nM (for PGF2α) | 1321N1 cells expressing human FP receptor | [5] |

| Phosphoinositide Turnover | EC50 | ~1.4 - 3.6 nM (for potent FP agonists) | Human ciliary muscle and trabecular meshwork cells | [6] |

Note: Specific EC50 values for this compound in functional assays were not explicitly found in the search results, so data for the endogenous ligand PGF2α and other potent FP agonists are provided as a reference.

Table 3: In Vitro Cytotoxicity of Tafluprost Formulations on Ocular Cells

| Formulation | Cell Line | Exposure Time | Cell Viability (% of control) | Reference |

| Tafluprost 0.005% with 0.010% BAK | Human Corneal Epithelial Cells | 25 min | 3% | [7] |

| Preservative-Free Tafluprost | Human Corneal Epithelial Cells | Not specified | Significantly higher than BAK-preserved formulations | [8][9][10] |

| Preservative-Free Tafluprost | IOBA-NHC (conjunctival epithelial) | 30 min | High membrane integrity, low apoptosis and oxidative stress | [10] |

BAK: Benzalkonium Chloride

Signaling Pathway

Activation of the prostanoid FP receptor by this compound predominantly couples to the Gq subtype of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of this, the mitogen-activated protein kinase (MAPK/ERK) pathway can also be activated.

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Protocols

Prostanoid FP Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the prostanoid FP receptor using a competitive binding assay with a radiolabeled ligand.

Caption: Workflow for the FP receptor radioligand binding assay.

Materials:

-

Cell membranes from a cell line overexpressing the human prostanoid FP receptor (e.g., HEK293 or 1321N1 cells).[5]

-

[3H]-Prostaglandin F2α ([3H]-PGF2α) as the radioligand.

-

This compound (Tafluprost Acid) as the competitor ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).[5]

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-